

Spectroscopic Data of 2-Ethylphenyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethylphenyl Acetate**

Cat. No.: **B1277458**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylphenyl Acetate**, catering to researchers, scientists, and professionals in drug development. The document presents available experimental data for Mass Spectrometry (MS) and Infrared (IR) spectroscopy, supplemented with predicted Nuclear Magnetic Resonance (NMR) data due to the absence of experimentally acquired spectra in readily accessible databases. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual workflow of the spectroscopic analysis process.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2-Ethylphenyl Acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **2-Ethylphenyl Acetate** are not readily available in common public spectral databases. Therefore, predicted data is provided below. These predictions are based on computational algorithms and should be used as an estimation until experimental data becomes available.

Table 1: Predicted ^1H NMR Spectral Data for **2-Ethylphenyl Acetate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20 - 7.05	Multiplet	4H	Aromatic protons
2.65	Quartet	2H	-CH ₂ - (ethyl group)
2.15	Singlet	3H	-C(O)CH ₃
1.20	Triplet	3H	-CH ₃ (ethyl group)

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is predicted and should be considered an estimate.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Ethylphenyl Acetate**

Chemical Shift (ppm)	Assignment
169.5	C=O
148.0	C-O (aromatic)
135.0	C (aromatic, substituted)
128.5	CH (aromatic)
126.0	CH (aromatic)
125.5	CH (aromatic)
123.0	CH (aromatic)
23.0	-CH ₂ - (ethyl group)
21.0	-C(O)CH ₃
14.0	-CH ₃ (ethyl group)

Solvent: CDCl₃. Data is predicted and should be considered an estimate.

Infrared (IR) Spectroscopy

The following data was obtained from Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Table 3: IR Spectroscopic Data for **2-Ethylphenyl Acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3020	Medium	Aromatic C-H stretch
2970 - 2850	Medium	Aliphatic C-H stretch
1765	Strong	C=O (ester) stretch
1590, 1480, 1450	Medium-Weak	Aromatic C=C skeletal vibrations
1210	Strong	C-O (ester) stretch
750	Strong	Ortho-disubstituted benzene C-H bend

Source: PubChem CID 9898919.[\[1\]](#)

Mass Spectrometry (MS)

The following data was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Table 4: Mass Spectrometry Data for **2-Ethylphenyl Acetate**

m/z	Relative Intensity (%)	Assignment
164	25	[M] ⁺ (Molecular ion)
122	100	[M - C ₂ H ₂ O] ⁺
107	80	[M - C ₂ H ₂ O - CH ₃] ⁺
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)
43	60	[CH ₃ CO] ⁺

Source: PubChem CID 9898919.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **2-Ethylphenyl Acetate** sample
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm diameter)
- Pipettes
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Ethylphenyl Acetate** in 0.6-0.7 mL of CDCl_3 in a clean, dry vial. Add a small drop of TMS as an internal reference.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.
 - Insert the sample into the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.

- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 30-45 degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Set the spectral width to approximately 220 ppm.
 - Use a 45-degree pulse angle.
 - Employ proton decoupling to simplify the spectrum.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

Materials:

- **2-Ethylphenyl Acetate** sample
- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of **2-Ethylphenyl Acetate** directly onto the center of the ATR crystal.
- Spectrum Acquisition:
 - Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the significant absorption peaks.
- Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

- **2-Ethylphenyl Acetate** sample
- A suitable volatile solvent (e.g., dichloromethane or hexane)
- GC-MS instrument
- Microsyringe

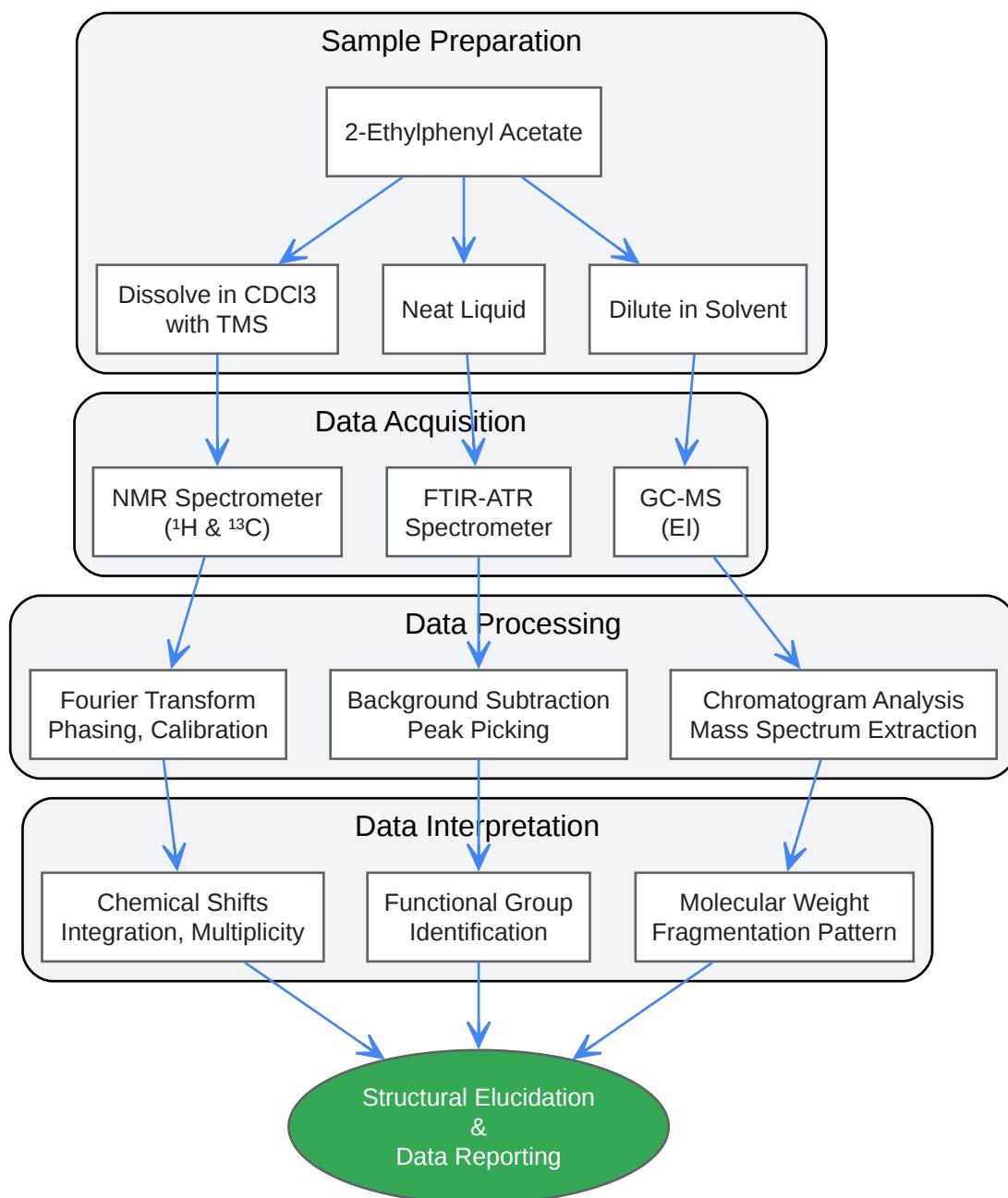
Procedure:

- Sample Preparation: Prepare a dilute solution of **2-Ethylphenyl Acetate** (e.g., 1 mg/mL) in a volatile solvent.
- GC-MS Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, then ramp up to 250°C at a rate of 10°C/min.
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
 - Use helium as the carrier gas at a constant flow rate.
 - Set the MS ion source to electron ionization (EI) mode, typically at 70 eV.
 - Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet using a microsyringe.
- Data Acquisition and Analysis:
 - The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS.
 - Acquire the mass spectrum for the peak corresponding to **2-Ethylphenyl Acetate**.

- Identify the molecular ion peak and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Ethylphenyl Acetate**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 2-Ethylphenyl Acetate | C10H12O2 | CID 9898919 - PubChem [pubchem.ncbi.nlm.nih.gov]
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